Cedronin
Description
Cedronin is a bioactive quassinoid compound isolated from the seeds of Simaba cedron Planchon (Simaroubaceae family), a plant native to New Granada (modern-day Colombia) and other regions of South America . Traditionally, the seeds of S. cedron have been used as an antidote for snakebites and for treating intermittent fevers, malaria, and digestive disorders . Structurally, this compound belongs to the C19-type quassinoids, characterized by a degraded triterpenoid skeleton with oxygenated functional groups (e.g., epoxy, hydroxyl, and ketone moieties) . Its molecular formula is C19H22O7, with a molecular weight of 365.16 g/mol, and it crystallizes as colorless needles with a melting point of 161–163°C . This compound exhibits notable antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (IC50 = 0.25 µg/mL) and Plasmodium vinckei (IC50 = 1.8 mg/kg in vivo) .
Properties
CAS No. |
111567-19-2 |
|---|---|
Molecular Formula |
C19H24O7 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
InChI |
InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3 |
InChI Key |
FNBJCARFLWAAPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Other CAS No. |
111614-53-0 |
Synonyms |
cedronin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quassinoid Compounds
Quassinoids are a class of highly oxygenated triterpenoids primarily found in the Simaroubaceae family.
Structural and Functional Analogues
Table 1: Comparative Profiles of Cedronin and Key Quassinoids
Key Findings
Structural Differences: this compound’s C19 skeleton lacks the C-20 methyl group present in most antimalarial quassinoids (e.g., bruceantin, simalikalactone D) . This structural simplification correlates with its lower cytotoxicity (IC50 = 4 µg/mL vs. 0.001–0.005 µg/mL for C20 analogues) but also reduced antimalarial potency . The C20 quassinoids, such as bruceantin and simalikalactone D, exhibit 10–100× greater antimalarial activity than this compound, likely due to enhanced binding affinity to parasitic targets like the Plasmodium proteasome .
Antimalarial Efficacy :
- This compound’s IC50 of 0.25 µg/mL against P. falciparum is comparable to quassin (0.1 µg/mL) but significantly higher than bruceantin (0.0008 µg/mL) .
- In vivo, this compound shows moderate activity (IC50 = 1.8 mg/kg) against P. vinckei, though its therapeutic ratio (10/1.8) is less favorable than chloroquine (10/0.5) .
Toxicity and Selectivity: this compound’s lower cytotoxicity (IC50 = 4 µg/mL in KB cells) compared to C20 quassinoids makes it a safer candidate for further development, albeit with reduced efficacy . Bruceantin and simalikalactone D, while potent, exhibit narrow therapeutic windows due to high cytotoxicity, limiting their clinical utility .
Traditional Use Context: Unlike quassinoids such as quassin (used as a bitter tonic), this compound is specifically employed in ethnomedicine for snakebite envenomation and fever management, highlighting its unique role in traditional systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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